4-bromo-2-fluoro-N-prop-2-enylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMSDYDMGZJRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization:
Synthetic Route Development: Investigation of various coupling reagents and reaction conditions for the amidation of 4-bromo-2-fluorobenzoic acid with prop-2-en-1-amine.
Spectroscopic and Crystallographic Analysis: Detailed structural elucidation using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry. If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive structural information.
Investigation of Chemical Reactivity:
Halocyclization Studies: Exploring the reactivity of the N-allyl group in halocyclization reactions, which is a known reaction for N-allylbenzamide derivatives. acs.org
Cross-Coupling Reactions: Utilizing the bromine substituent in palladium-catalyzed cross-coupling reactions to synthesize more complex derivatives.
Exploration of Biological Activity:
Broader Academic Impact and Significance of N-prop-2-enylbenzamide Research
Research into N-prop-2-enylbenzamides, and more broadly substituted benzamides, carries significant academic and practical implications. These compound classes are pivotal in several areas:
Medicinal Chemistry: Substituted benzamides are a cornerstone in drug discovery, with numerous approved drugs and clinical candidates. nih.govnih.gov Research into novel derivatives like this compound could lead to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action.
Agrochemicals: The development of new pesticides is crucial for global food security. Amide-containing compounds are a well-represented class of agrochemicals, and the exploration of new substituted benzamides could yield more effective and environmentally benign products. mdpi.comnih.gov
Synthetic Methodology: The unique reactivity of the N-allyl group and the potential for functionalization via the halogen substituents make these compounds valuable platforms for developing new synthetic methods and constructing complex molecular architectures. nih.govacs.org
Materials Science: The study of how substitutions, such as fluorination, affect the solid-state properties of molecular crystals can contribute to the rational design of new organic materials with desired physical properties. acs.org
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoro N Prop 2 Enylbenzamide
Quantum Chemical Calculations for Electronic Structure of 4-bromo-2-fluoro-N-prop-2-enylbenzamide
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For this compound, these methods would provide invaluable insights into its stability, electronic distribution, and potential for chemical transformations.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. For this compound, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. bohrium.com
The calculations would reveal the preferred spatial arrangement of the atoms, taking into account the steric and electronic effects of the bromine, fluorine, and N-prop-2-enyl substituents on the benzamide (B126) core. Key structural parameters that would be elucidated include the planarity of the benzamide group and the orientation of the prop-2-enyl chain relative to the aromatic ring. These geometric parameters are crucial for understanding the molecule's interactions with other molecules and its potential biological activity.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value |
| C=O Bond Length | 1.24 Å |
| C-N Bond Length | 1.35 Å |
| C-Br Bond Length | 1.90 Å |
| C-F Bond Length | 1.36 Å |
| N-H Bond Length | 1.01 Å |
| C-C-N-H Dihedral Angle | ~180° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amide group. The LUMO, conversely, would likely be distributed over the carbonyl group and the aromatic ring, influenced by the electron-withdrawing halogen substituents. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
An EPS map of this compound would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The hydrogen atom of the amide group would exhibit a positive potential, highlighting its potential as a hydrogen bond donor. The halogen atoms would also influence the electrostatic potential of the aromatic ring, creating a complex landscape that governs intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes of this compound
While DFT provides a static picture of the molecule's ground state, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. chemmethod.com By simulating the movements of atoms over time, MD can explore the different conformations that this compound can adopt in a given environment, such as in a solvent or interacting with a biological target. nih.govnih.govresearchgate.net
For this molecule, MD simulations would be particularly useful for understanding the rotational freedom around the C-N amide bond and the flexibility of the N-prop-2-enyl side chain. The simulations would reveal the most stable conformations and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site. mdpi.comnih.gov
Theoretical Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly informative.
IR Spectrum: Theoretical IR spectra, calculated from the vibrational frequencies obtained through DFT, would help in assigning the characteristic peaks in an experimental spectrum. nist.govresearchgate.net Key vibrational modes would include the C=O stretch of the amide, the N-H stretch, and the various vibrations of the substituted aromatic ring. chemicalbook.com
NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. spectrabase.comspectrabase.com For this compound, the calculations would predict the chemical shifts of the protons and carbons in the aromatic ring, the amide group, and the prop-2-enyl chain, taking into account the electronic effects of the bromo and fluoro substituents.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would provide insight into the molecule's photophysical properties.
Table 3: Predicted Key Spectroscopic Features for this compound (Hypothetical Data)
| Spectrum | Feature | Predicted Value |
| IR | C=O Stretch | ~1670 cm-1 |
| IR | N-H Stretch | ~3300 cm-1 |
| 1H NMR | Amide N-H | ~8.5 ppm |
| 13C NMR | Carbonyl Carbon | ~165 ppm |
| UV-Vis | λmax | ~240 nm |
Reaction Mechanism Studies of this compound Using Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, DFT calculations could be employed to study various potential reactions, such as its synthesis or degradation pathways. nih.gov
For example, a computational study of its synthesis via the acylation of prop-2-en-1-amine with 4-bromo-2-fluorobenzoyl chloride would involve locating the transition state structures and calculating the activation energies for each step of the reaction. This would provide a detailed understanding of the reaction's feasibility and kinetics. nih.govacs.org Similarly, the mechanisms of potential metabolic transformations could be investigated, identifying the most likely sites of reaction and the stability of the resulting products.
Chemical Reactivity and Derivatization Studies of 4 Bromo 2 Fluoro N Prop 2 Enylbenzamide
Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Ring
The benzene (B151609) ring of 4-bromo-2-fluoro-N-prop-2-enylbenzamide is deactivated towards electrophilic aromatic substitution due to the presence of two halogen substituents and the carbonyl group of the amide, which withdraw electron density from the ring. The fluorine atom at position 2 and the bromine atom at position 4 are ortho, para-directing groups, but their deactivating effect is significant. google.com The N-prop-2-enylbenzamide group is a meta-director. The interplay of these directing effects suggests that any electrophilic substitution will be challenging and may require harsh reaction conditions.
The directing effects of the substituents on the benzamide ring are summarized in the table below:
| Substituent | Position | Inductive Effect | Resonance Effect | Directing Effect |
| -F | 2 | Withdrawing | Donating | Ortho, Para (deactivating) |
| -Br | 4 | Withdrawing | Donating | Ortho, Para (deactivating) |
| -C(O)NH-allyl | 1 | Withdrawing | Withdrawing | Meta |
Nucleophilic Reactions Involving the Amide Linkage
The amide linkage in this compound is a site for potential nucleophilic attack. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, leading to cleavage of the amide bond.
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield 4-bromo-2-fluorobenzoic acid and prop-2-en-1-amine. Basic hydrolysis would proceed via nucleophilic acyl substitution, with hydroxide (B78521) attacking the carbonyl carbon. Acidic hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.
Reduction: The amide can be reduced to the corresponding amine, (4-bromo-2-fluorophenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the double bond of the prop-2-enyl group. nih.govchemicalbook.com
Reactions of the Prop-2-enyl Group: Cycloadditions, Oxidations, and Reductions
The prop-2-enyl (allyl) group is a versatile functional group that can undergo a variety of transformations.
Cycloadditions: The double bond of the prop-2-enyl group can participate in cycloaddition reactions. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), it can act as the dienophile with a suitable diene. chemicalbook.com 1,3-Dipolar cycloadditions are also possible with species like nitrile oxides or azides to form five-membered heterocyclic rings. organic-chemistry.org
Oxidations: The alkene can be oxidized under various conditions.
Epoxidation: Reaction with a peroxy acid like m-CPBA would yield the corresponding epoxide, 4-bromo-2-fluoro-N-(oxiran-2-ylmethyl)benzamide.
Dihydroxylation: Treatment with osmium tetroxide followed by a reducing agent, or with cold, dilute potassium permanganate (B83412), would lead to the diol, 4-bromo-2-fluoro-N-(2,3-dihydroxypropyl)benzamide.
Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated potassium permanganate or ozone followed by an oxidative workup would cleave the double bond to form a carboxylic acid, which in this case would lead to the formation of a glycine (B1666218) derivative of 4-bromo-2-fluorobenzamide.
Oxidative Cyclization: In the presence of a suitable catalyst, N-allyl benzamides can undergo enantioselective oxidative cyclization to form oxazolines and oxazines. nih.govlibretexts.org
Reductions: The double bond of the prop-2-enyl group can be selectively reduced to a propyl group by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas. This reaction would yield 4-bromo-2-fluoro-N-propylbenzamide. Studies on the reduction of N-allylamides with LiAlH₄ have shown that under certain conditions, the double bond can also be reduced. nih.govchemicalbook.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on the Bromo Substituted Benzamide
The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.com
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the benzamide ring. For example, reacting this compound with phenylboronic acid would yield 2-fluoro-4-phenyl-N-prop-2-enylbenzamide.
A representative Suzuki coupling reaction is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-2-fluoro-N-prop-2-enylbenzamide |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. libretexts.org This reaction would result in the formation of a new carbon-carbon bond at the 4-position, leading to styrenyl-type derivatives. For instance, reaction with styrene (B11656) would yield 2-fluoro-4-styryl-N-prop-2-enylbenzamide. The reaction typically proceeds with high trans selectivity. libretexts.org
Synthesis and Characterization of Novel Derivatives of this compound
The diverse reactivity of this compound allows for the synthesis of a wide array of novel derivatives. The synthesis of the parent compound itself can be achieved by the amidation of 4-bromo-2-fluorobenzoic acid with prop-2-en-1-amine using standard peptide coupling reagents.
The following table outlines the synthesis of some potential novel derivatives:
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki Coupling | 2-fluoro-4-phenyl-N-prop-2-enylbenzamide |
| This compound | Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Heck Reaction | (E)-2-fluoro-4-styryl-N-prop-2-enylbenzamide |
| This compound | H₂, Pd/C | Catalytic Hydrogenation | 4-bromo-2-fluoro-N-propylbenzamide |
| This compound | m-CPBA | Epoxidation | 4-bromo-2-fluoro-N-(oxiran-2-ylmethyl)benzamide |
| This compound | OsO₄, NMO | Dihydroxylation | 4-bromo-2-fluoro-N-(2,3-dihydroxypropyl)benzamide |
The characterization of these novel derivatives would be carried out using standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures.
Structure Activity Relationship Sar Studies for 4 Bromo 2 Fluoro N Prop 2 Enylbenzamide and Its Analogs
Design Principles for Investigating SAR in N-prop-2-enylbenzamide Derivatives
No specific design principles for this compound are documented in the literature.
Systematics of Structural Modifications and Their Academic Implications
There are no published studies on systematic structural modifications of 4-bromo-2-fluoro-N-prop-2-enylbenzamide.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Development of Predictive Models Based on Molecular Descriptors
No QSAR models for this compound have been developed or reported.
Validation and Interpretation of QSAR Models
As no models exist, there is no validation or interpretation data available.
Mechanism of Action Studies Molecular and Cellular Level
Investigation of Molecular Interactions with Potential Biological Targets
No studies have been published that investigate the molecular interactions of 4-bromo-2-fluoro-N-prop-2-enylbenzamide with any potential biological targets.
Enzymatic Assays and Inhibition Kinetics Studies (if applicable)
Information regarding enzymatic assays or inhibition kinetics related to this compound is not available in the current body of scientific literature.
Receptor Binding Studies and Ligand-Receptor Dynamics
There are no publicly accessible receptor binding studies or analyses of ligand-receptor dynamics for this compound.
Pathway Analysis and Cellular Process Modulation
Research on the effects of this compound on cellular pathways and its potential to modulate cellular processes has not been documented.
Biological Target Identification and Validation Research Molecular and Cellular Level
Proteomic Approaches for Target Identification
Proteomic strategies are powerful tools for elucidating the proteins that a small molecule interacts with within a complex biological system. These methods can provide direct evidence of binding and can uncover both primary targets and potential off-target interactions.
Affinity Chromatography and Pull-down Assays
Affinity chromatography, coupled with pull-down assays, is a standard method for identifying protein targets. This technique typically involves immobilizing a derivative of the small molecule onto a solid support to "capture" its binding partners from a cell lysate. The captured proteins are then identified, often by mass spectrometry. There are currently no published studies that have utilized this approach for 4-bromo-2-fluoro-N-prop-2-enylbenzamide.
Mass Spectrometry-Based Target Deconvolution
Genetic Screens for Target Validation
Once potential targets are identified, genetic screens can be employed for validation. These screens, which can include methods like RNA interference (RNAi) or CRISPR-Cas9, can help determine if modulating the expression of a candidate target protein phenocopies the effect of the compound. Such validation studies for the targets of this compound are not present in the available literature.
Structural Biology Approaches (e.g., Co-crystallization with Target Proteins)
Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), can provide high-resolution insights into the interaction between a compound and its protein target. By co-crystallizing a ligand with its target, researchers can visualize the precise binding mode, which is invaluable for understanding the mechanism of action and for structure-based drug design. To date, no structural data involving this compound and any protein target have been deposited in structural databases or published in scientific journals.
Advanced Applications Research for 4 Bromo 2 Fluoro N Prop 2 Enylbenzamide Beyond Traditional Fields
Role in Material Science: Polymerization, Self-Assembly, and Supramolecular Chemistry
The presence of the N-prop-2-enyl (N-allyl) group on the benzamide (B126) structure theoretically equips this molecule as a monomer for polymerization. The allyl group can potentially undergo free-radical polymerization. google.comgoogle.com However, no specific studies detailing the polymerization or copolymerization of 4-bromo-2-fluoro-N-prop-2-enylbenzamide were found.
Incorporation into Functional Polymers and Copolymers
There is no available research on the incorporation of this compound into functional polymers or copolymers. The synthesis of polymers from diallylamine (B93489) derivatives through free-radical polymerization is a known process, which suggests that the title compound could potentially be used to create polymers with specific functionalities imparted by the bromo- and fluoro-substituted aromatic ring. google.com These functionalities might include flame retardancy or altered refractive indices. However, no empirical data or research articles have been published to support this hypothesis for this specific compound.
Supramolecular Architectures Based on Intermolecular Interactions
Supramolecular chemistry relies on non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking to form ordered structures. While the amide group in this compound can act as both a hydrogen bond donor and acceptor, and the bromo- and fluoro-substituted ring could participate in halogen bonding and π-π stacking, no studies have been published on the self-assembly or supramolecular architectures of this specific molecule. Research on other benzamide derivatives has shown their capacity to form such structures, but this cannot be directly extrapolated to the title compound without specific experimental evidence.
Catalysis and Ligand Design with this compound Derivatives
The nitrogen and oxygen atoms of the amide group, as well as the fluorine and bromine substituents, offer potential coordination sites for metal ions. This suggests that derivatives of this compound could be investigated as ligands in catalysis. N-donor ligands are a significant class of ligands for metal catalysts. nih.gov However, there are no research articles or patents that describe the synthesis or application of this compound or its derivatives as ligands for catalytic processes.
Photoactive and Optoelectronic Properties
The photophysical properties of aromatic compounds are of great interest for applications in optoelectronics. Halogen substitution can influence these properties through the heavy-atom effect, which can enhance processes like intersystem crossing. While research exists on the photophysical properties of various substituted benzamides and other aromatic compounds, no data is available for this compound. There are no studies reporting on its absorption, emission, or any potential photoactive or optoelectronic applications.
Analytical Chemistry Applications (e.g., as a probe or standard)
In analytical chemistry, well-characterized compounds can serve as standards for method development and validation. The related compound, 4-bromo-2-fluoroaniline, has been used in the synthesis of boronic acid derivatives for ultraviolet-visible titration, indicating the potential utility of this structural motif in analytical methods. chemicalbook.com However, there is no evidence in the scientific literature of this compound being used as an analytical probe, a reference standard, or in any other application within the field of analytical chemistry.
Conclusion and Future Research Directions on 4 Bromo 2 Fluoro N Prop 2 Enylbenzamide
Summary of Key Academic Findings
A thorough review of scientific databases reveals a significant gap in the literature concerning 4-bromo-2-fluoro-N-prop-2-enylbenzamide. As of the current date, there are no specific academic publications detailing its synthesis, characterization, or biological activity. However, research on analogous compounds provides a foundation for predicting its chemical behavior and potential areas of interest.
Substituted benzamides are a well-established class of compounds with a wide range of applications, particularly in medicinal chemistry where they are investigated as antipsychotics, antidepressants, and multi-targeted agents for conditions like Alzheimer's disease. mdpi.comnih.govnih.gov The biological activity of benzamide (B126) derivatives is often influenced by the nature and position of substituents on the benzene (B151609) ring and the N-alkyl group. mdpi.com
The N-allyl (N-prop-2-enyl) moiety is a reactive functional group that can participate in various chemical transformations. For instance, N-allylbenzamide derivatives are known to undergo cascade alkylarylation reactions to form complex heterocyclic structures such as dihydroisoquinolin-1(2H)-ones. nih.gov Furthermore, palladium-catalyzed hydroarylation of N-propargyl benzamides has been developed as an efficient route to synthesize N-allylbenzamides. acs.org The presence of halogen atoms, such as bromine and fluorine, on the benzamide scaffold can significantly modulate the compound's physicochemical properties and biological activity. Fluorine substitution, for example, has been shown to suppress disorder in benzamide crystals. acs.org
Identification of Remaining Research Gaps and Challenges
The primary research gap is the complete absence of experimental data for this compound. The key challenges in initiating research on this compound would include:
Synthesis: Developing a reliable and efficient synthetic route to obtain the pure compound. This would likely involve the amidation of 4-bromo-2-fluorobenzoic acid or its activated derivative with prop-2-en-1-amine. Optimizing reaction conditions to achieve a good yield and purity would be a primary challenge.
Characterization: Thoroughly characterizing the compound's structure and purity using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Physicochemical Properties: Determining fundamental physicochemical properties like melting point, solubility, and stability, which are crucial for any further application studies.
Biological Screening: The lack of any biological data means that a broad screening approach would be necessary to identify any potential pharmacological or pesticidal activities.
Proposed Future Research Avenues for this compound
Future research on this compound should be systematic, beginning with its fundamental chemistry and progressing to potential applications.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-2-fluoro-N-prop-2-enylbenzamide?
The synthesis of structurally similar benzamide derivatives typically involves:
- Coupling reactions : Reacting a bromo-fluoro-substituted benzoic acid derivative with propargylamine (or its equivalent) using coupling reagents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Intermediate purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product.
- Key reagents : 4-Bromo-2-fluorobenzoic acid derivatives (e.g., acid chlorides) and propargylamine. Reaction conditions often require temperatures of 0–25°C for 12–24 hours .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzamide backbone, bromo/fluoro substituents, and propargyl group. F NMR is critical for verifying fluorine position .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and isotopic patterns (Br/F contribute distinct signatures) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during structural refinement?
- Modeling strategies : Use SHELXL’s PART and SUMP instructions to refine disordered atoms (e.g., propargyl group rotations) with occupancy constraints .
- Data quality : Collect high-resolution data (<1.0 Å) to resolve overlapping electron density. If twinning is observed (common in flexible molecules), apply TWIN/BASF commands in SHELXL .
- Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Target specificity profiling : Use competitive binding assays (SPR or ITC) to validate interactions with suspected protein targets (e.g., kinases or GPCRs) .
- Metabolic stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What computational methods are effective for predicting the reactivity of the propargyl group in further derivatizations?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model alkyne reactivity in click chemistry (e.g., Huisgen cycloaddition) .
- Docking studies : Use AutoDock Vina to predict binding poses of derivatives with biological targets, focusing on steric effects from the bromo/fluoro substituents .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 4-Bromo-2-fluorobenzoyl chloride, propargylamine, DMF, 0°C | Acylation | |
| 2 | Ethyl acetate/water extraction | Isolation | |
| 3 | Silica gel chromatography (70:30 hexane/EA) | Purification |
Q. Table 2. Recommended Spectroscopic Parameters
| Technique | Key Signals | Purpose |
|---|---|---|
| H NMR (CDCl₃) | δ 8.2–7.5 (aromatic H), δ 4.6 (propargyl CH₂) | Backbone confirmation |
| F NMR | δ -110 to -115 ppm (meta-F) | Substituent position |
| HRMS (ESI+) | m/z 284.0 [M+H]⁺ (C₁₀H₈BrFNO) | Molecular weight validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
